![molecular formula C19H17N3O2 B14369171 3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide CAS No. 92082-44-5](/img/structure/B14369171.png)
3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system, which is fused with a carboxamide group and an oxopropylamino substituent. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Attachment of the Oxopropylamino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
Similar Compounds
3-Amino-2-oxopropyl phosphate: A compound with a similar oxopropyl group but different core structure.
N-{3-[(2-methylphenyl)amino]-3-oxopropyl}cyclohexanecarboxamide: A compound with a similar oxopropylamino group but different core structure.
Uniqueness
3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide is unique due to its specific combination of a quinoline core with an oxopropylamino and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
92082-44-5 |
|---|---|
分子式 |
C19H17N3O2 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
3-(2-oxopropylamino)-N-phenylquinoline-2-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c1-13(23)12-20-17-11-14-7-5-6-10-16(14)22-18(17)19(24)21-15-8-3-2-4-9-15/h2-11,20H,12H2,1H3,(H,21,24) |
InChI 键 |
IXZQTVBXGONZBV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CNC1=CC2=CC=CC=C2N=C1C(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


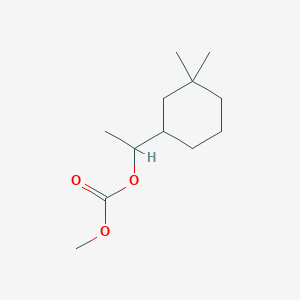
![1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14369117.png)
![1,1'-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene)](/img/structure/B14369122.png)
![1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one](/img/structure/B14369124.png)
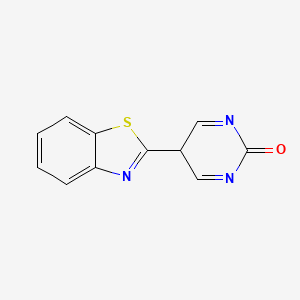
![[(1-Phenylpropan-2-yl)selanyl]benzene](/img/structure/B14369139.png)

![9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole](/img/structure/B14369143.png)
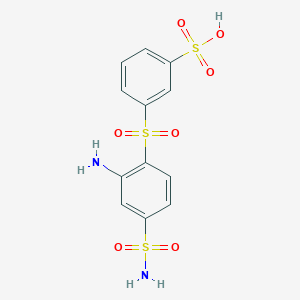
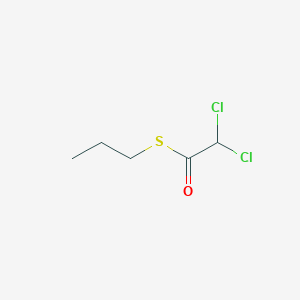
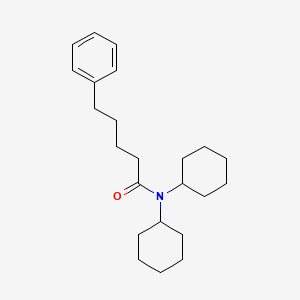

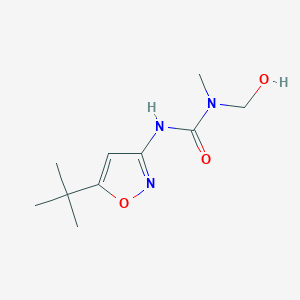
![N-{3-[(1-Hydroxypropan-2-yl)oxy]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B14369191.png)
